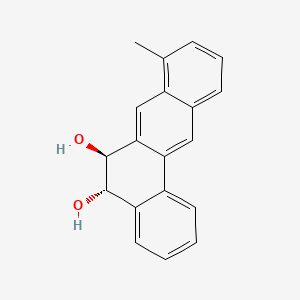![molecular formula C19H16N4O2 B14354365 N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine CAS No. 90181-75-2](/img/structure/B14354365.png)
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method involves the reaction of oxadiazole derivatives with benzyl halides in the presence of a base such as potassium carbonate . The quinolin-8-yl group can be introduced through nucleophilic substitution reactions using quinoline derivatives . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl oxadiazole derivatives, while reduction can produce amine-functionalized oxadiazoles.
Aplicaciones Científicas De Investigación
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The quinolin-8-yl group can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinolin-8-yl and oxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
90181-75-2 |
|---|---|
Fórmula molecular |
C19H16N4O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-benzyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H16N4O2/c1-2-6-14(7-3-1)12-21-19-23-22-17(25-19)13-24-16-10-4-8-15-9-5-11-20-18(15)16/h1-11H,12-13H2,(H,21,23) |
Clave InChI |
ZYKDAKMITACLQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


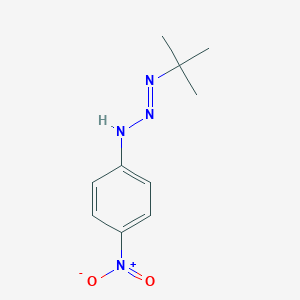

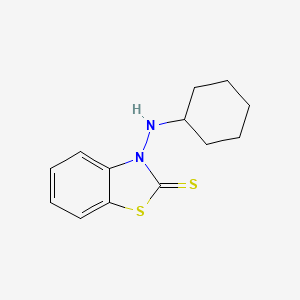
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
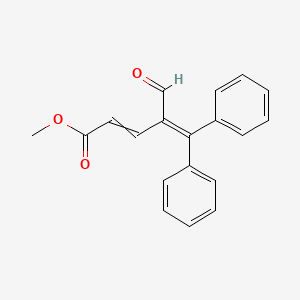
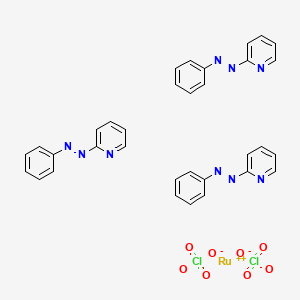
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
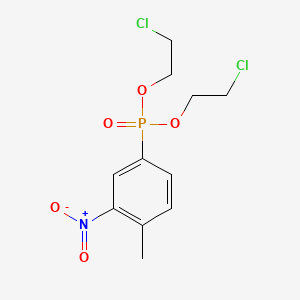
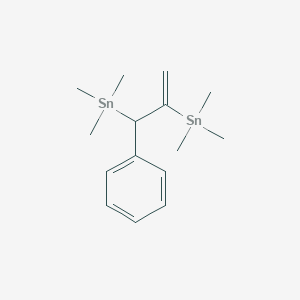
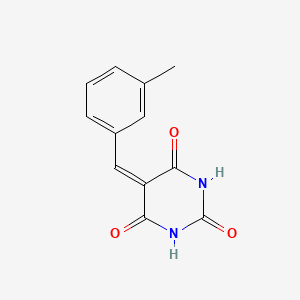
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
